molecular formula C18H19NO5S B6413299 3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261941-53-0

3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413299
CAS No.: 1261941-53-0
M. Wt: 361.4 g/mol
InChI Key: GFFNRDOGPNHJLQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and a piperidinylsulfonylphenyl group

Properties

IUPAC Name

3-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-17-12-14(18(21)22)6-9-16(17)13-4-7-15(8-5-13)25(23,24)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFNRDOGPNHJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692374
Record name 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-53-0
Record name 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group to a leaving group, followed by nucleophilic attack.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-ylsulfonyl)aniline: Shares the piperidinylsulfonyl group but lacks the benzoic acid core.

    3-Hydroxybenzoic Acid: Shares the hydroxybenzoic acid core but lacks the piperidinylsulfonyl group.

Uniqueness

3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the combination of the hydroxybenzoic acid core and the piperidinylsulfonyl group, which imparts distinct chemical and biological properties.

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